molecular formula C26H23Cl2N3O2 B12705276 Propanediamide, N,N'-bis(2-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- CAS No. 170658-26-1

Propanediamide, N,N'-bis(2-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-

Cat. No.: B12705276
CAS No.: 170658-26-1
M. Wt: 480.4 g/mol
InChI Key: FWWJEQONDAPZFB-UHFFFAOYSA-N
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Description

Propanediamide, N,N’-bis(2-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes two chlorophenyl groups and an isoquinolinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, N,N’-bis(2-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline derivative, followed by the introduction of the chlorophenyl groups through substitution reactions. The final step usually involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanediamide, N,N’-bis(2-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Propanediamide, N,N’-bis(2-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Propanediamide, N,N’-bis(2-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)
  • Propanediamide, N,N’-bis(2-bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)
  • Propanediamide, N,N’-bis(2-fluorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)

Uniqueness

The uniqueness of Propanediamide, N,N’-bis(2-chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- lies in its specific structural features, such as the presence of chlorophenyl groups and the isoquinolinylidene moiety. These structural elements may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

170658-26-1

Molecular Formula

C26H23Cl2N3O2

Molecular Weight

480.4 g/mol

IUPAC Name

N,N'-bis(2-chlorophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanediamide

InChI

InChI=1S/C26H23Cl2N3O2/c1-26(2)15-16-9-3-4-10-17(16)23(31-26)22(24(32)29-20-13-7-5-11-18(20)27)25(33)30-21-14-8-6-12-19(21)28/h3-14,31H,15H2,1-2H3,(H,29,32)(H,30,33)

InChI Key

FWWJEQONDAPZFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=C(C(=O)NC3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4Cl)N1)C

Origin of Product

United States

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